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Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2
(SGLT2), a key protein involved in renal glucose reabsorption.[1] Developed for the
management of type 2 diabetes mellitus (T2DM), enavogliflozin has demonstrated significant
glucose-lowering effects and is under investigation for broader therapeutic applications,
including obesity, heart failure, and diabetic retinopathy.[1] This technical guide provides an in-
depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of enavogliflozin,
summarizing key preclinical and clinical research findings.

Pharmacological Profile

e Drug Class: Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor.[1]

e Mechanism of Action: Enavogliflozin selectively inhibits SGLT2 in the proximal convoluted
tubule of the kidneys.[2] This inhibition prevents the reabsorption of filtered glucose from the
urine back into the bloodstream, leading to increased urinary glucose excretion (UGE) and
consequently, a reduction in blood glucose levels.[2][3] This mechanism is independent of
insulin secretion or action.[4]

o Selectivity: Enavogliflozin exhibits high selectivity for SGLT2 over SGLT1, with a reported
1,015-fold difference in inhibitory concentration.[5] The IC50 values for SGLT2 and SGLT1

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b607307?utm_src=pdf-interest
https://www.benchchem.com/product/b607307?utm_src=pdf-body
https://trial.medpath.com/drug/report/6e159173272c5fc0
https://www.benchchem.com/product/b607307?utm_src=pdf-body
https://trial.medpath.com/drug/report/6e159173272c5fc0
https://www.benchchem.com/product/b607307?utm_src=pdf-body
https://trial.medpath.com/drug/report/6e159173272c5fc0
https://www.benchchem.com/product/b607307?utm_src=pdf-body
https://www.prnewswire.com/news-releases/daewoong-pharmaceutical-presents-phase-3-clinical-trial-results-of-new-diabetes-treatment-enavogliflozin-and-roadmap-to-enter-50-countries-by-2030-301664432.html
https://www.prnewswire.com/news-releases/daewoong-pharmaceutical-presents-phase-3-clinical-trial-results-of-new-diabetes-treatment-enavogliflozin-and-roadmap-to-enter-50-countries-by-2030-301664432.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5896322/
https://pubmed.ncbi.nlm.nih.gov/38360626/
https://www.benchchem.com/product/b607307?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11960196/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

are 0.8 £ 0.3 nM and 549.3 £ 139.6 nM, respectively.[6]

Pharmacokinetics

Enavogliflozin has been shown to have predictable and dose-proportional pharmacokinetics

in both preclinical and clinical studies.

Preclinical Pharmacokinetics

Studies in mice and rats have demonstrated that enavogliflozin exhibits linear

pharmacokinetics following both intravenous and oral administration.[6]

Table 1: Preclinical Pharmacokinetic Parameters of Enavogliflozin

Parameter

Mice

Rats

Reference

Oral Bioavailability

84.5-97.2%

56.3-62.1%

[6]

Dose Proportionality
(Oral)

0.3, 1, and 3 mg/kg

0.3, 1, and 3 mg/kg

[6]

Primary Route of

Excretion

Biliary

Biliary

[6]

Tissue Distribution

High accumulation in
the kidney (AUC ratio
of kidney to plasma:
41.9 +7.7)

High accumulation in

the kidney

[6]

Elimination Half-life
(T1/2) from Kidney

29 hours

Not specified

[6]

Clinical Pharmacokinetics

In healthy volunteers and patients with T2DM, enavogliflozin is rapidly absorbed with a

predictable pharmacokinetic profile.

Table 2: Clinical Pharmacokinetic Parameters of Enavogliflozin in Humans
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Parameter Value Condition Reference

Time to Peak Plasma

) 1.0-3.0 hours Healthy volunteers [71[8]
Concentration (Tmax)
Elimination Half-life
13-29 hours Healthy volunteers [718]
(T1/2)
Dose Proportionality
) 0.1to 2.0 mg Healthy volunteers [718]
(Multiple Doses)
Pharmacodynamics

The primary pharmacodynamic effect of enavogliflozin is the dose-dependent increase in
urinary glucose excretion, leading to improvements in glycemic control.

Urinary Glucose Excretion (UGE)

« In healthy volunteers, a single dose of enavogliflozin resulted in a dose-dependent increase
in UGE.[9]

o At steady-state, multiple doses of enavogliflozin (0.3 to 2.0 mg) led to a UGE of 50 to 60
g/day .[7][8]

e In a comparative study, enavogliflozin 0.3 mg demonstrated a greater increase in urinary
glucose to creatinine ratio (UGCR) at week 24 compared to dapagliflozin 10 mg (adjusted
mean change: 60.48 g/g vs. 44.94 g/qg).[8]

Glycemic Control

e Monotherapy: In a 24-week trial, enavogliflozin 0.3 mg monotherapy in patients with T2DM
resulted in a placebo-adjusted mean change in HbAlc from baseline of -0.99%.[10]

o Combination Therapy: As an add-on to metformin, enavogliflozin 0.3 mg was non-inferior to
dapagliflozin 10 mg in reducing HbAlc at 24 weeks.[8]

» Effect of Renal Function: The glucosuric effect of enavogliflozin decreases with renal
impairment.[11] However, in patients with mildly reduced eGFR, enavogliflozin showed a
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significantly greater reduction in HbAlc compared to dapagliflozin.[4][12]

Table 3: Key Pharmacodynamic Outcomes of Enavogliflozin in Clinical Trials

Study
Outcome Dosage ] Result Reference
Population
Change in
HbA1lc (vs. 0.3mg T2DM -0.99% [10]
placebo)
Change in
Fasting Plasma
0.3mg T2DM -40.1 mg/dL [13]
Glucose (vs.
placebo)
Change in Body
Weight (vs. 0.3 mg T2DM -2.5 kg [13]
placebo)
Steady-State Healthy
0.3-2.0 mg 50-60 g/day [718]
UGE Volunteers

Experimental Protocols
Pharmacokinetic Analysis

Analyte Quantification: The concentration of enavogliflozin in plasma and tissue homogenates
is typically determined using a validated liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method.

e Sample Preparation:

o Aliquots of plasma or tissue homogenate are mixed with an internal standard (e.g., a
deuterated version of enavogliflozin).

o Liquid-liquid extraction is performed using a solvent such as methyl tert-butyl ether
(MTBE).
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o The organic layer is separated, evaporated, and the residue is reconstituted for analysis.

e LC-MS/MS Conditions:

o Chromatographic Separation: A C18 column is commonly used with a gradient mobile
phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent
(e.g., acetonitrile with formic acid).

o Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer
in multiple reaction monitoring (MRM) mode.

Pharmacodynamic Assessment: Urinary Glucose
Excretion

» Study Design: Clinical trials evaluating the pharmacodynamics of enavogliflozin typically
involve controlled studies in healthy volunteers or patients with T2DM.

» Urine Collection: Timed urine collections are performed at baseline and at various intervals
after drug administration (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

» Glucose Measurement: The glucose concentration in the collected urine samples is
measured using a validated analytical method, such as a glucose oxidase assay.

o Data Analysis: The total amount of glucose excreted over a specific time interval is
calculated and often normalized to urinary creatinine to account for variations in urine
dilution.

Visualizations
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Mechanism of Action of Enavogliflozin
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Caption: Mechanism of action of enavogliflozin in the renal proximal tubule.
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Experimental Workflow for Enavogliflozin Pharmacokinetic Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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